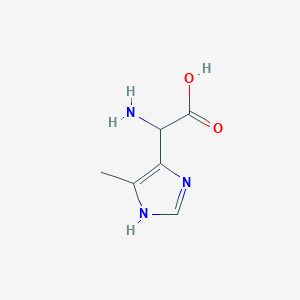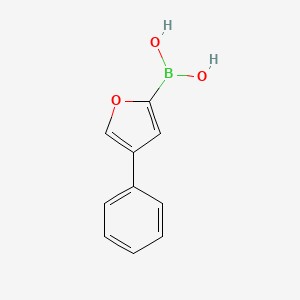
4-Phenylfuran-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylfuran-2-boronic acid is an organoboron compound that features a furan ring substituted with a phenyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylfuran-2-boronic acid typically involves the reaction of phenylboronic acid with a furan derivative. One common method is the Suzuki-Miyaura coupling reaction, where phenylboronic acid reacts with 2-bromofuran in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylfuran-2-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylfuran-2-carboxylic acid.
Reduction: Reduction reactions can convert it into phenylfuran-2-methanol.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenylfuran-2-carboxylic acid.
Reduction: Phenylfuran-2-methanol.
Substitution: Various substituted phenylfuran derivatives depending on the reactants used.
Applications De Recherche Scientifique
4-Phenylfuran-2-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenylfuran-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the phenyl group to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the furan ring but shares the boronic acid functional group.
Furan-2-boronic acid: Contains the furan ring but lacks the phenyl group.
4-Formylphenylboronic acid: Similar structure but with a formyl group instead of the furan ring.
Uniqueness: 4-Phenylfuran-2-boronic acid is unique due to the presence of both the phenyl and furan rings, which confer distinct reactivity and properties. This dual functionality
Propriétés
IUPAC Name |
(4-phenylfuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEMLVVWWYHOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)

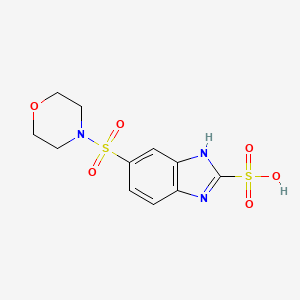
![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)
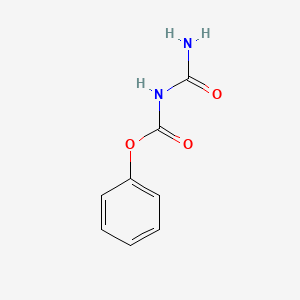
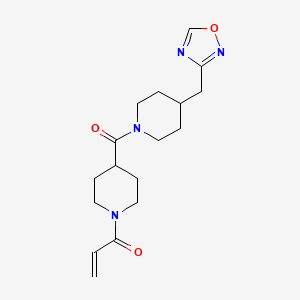
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)
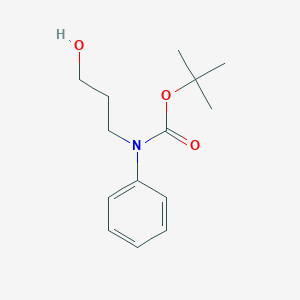
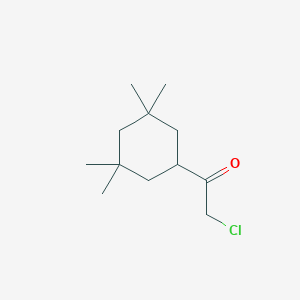

![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)
